molecular formula (C2H6O2.Unspecified)x B1165896 Bis(2-hydroxyethyl)dimerate CAS No. 68855-78-7

Bis(2-hydroxyethyl)dimerate

Cat. No.: B1165896
CAS No.: 68855-78-7
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Description

Bis(2-hydroxyethyl)dimerate (hypothetical structure) is a diester compound theoretically formed from dimeric acid and 2-hydroxyethyl alcohol. While specific data on this compound is absent in the provided evidence, its structural analogs—such as bis(2-ethylhexyl) esters, bis(2-methoxyethyl) esters, and other diesters—are well-documented. These compounds are widely used as plasticizers, stabilizers, or solvents in industrial applications .

Properties

CAS No.

68855-78-7

Molecular Formula

(C2H6O2.Unspecified)x

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxyethyl)dimerate is typically synthesized through the esterification process. This involves the reaction of ethylene glycol with dimer acids under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)dimerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Bis(2-hydroxyethyl)dimerate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of various polymers.

    Biology: Employed in the development of biocompatible materials for drug delivery systems.

    Medicine: Utilized in the formulation of biomedical devices and implants.

    Industry: Used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)dimerate involves its interaction with various molecular targets. In biomedical applications, it interacts with cellular membranes and proteins, facilitating the delivery of therapeutic agents. The hydroxyl groups in the compound play a crucial role in its biocompatibility and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related diesters:

Compound Name CAS No. Molecular Formula Molecular Weight Physical State Boiling Point (°C) Solubility in Water LD50 (Oral, Rat)
Bis(2-ethylhexyl) phthalate (DEHP) 117-81-7 C24H38O4 390.56 Liquid 384 (657.2 K) Insoluble 30 g/kg
Bis(2-ethylhexyl) adipate 103-23-1 C22H42O4 370.57 Liquid 235–245 Insoluble Not available
Bis(2-methoxyethyl) phthalate 117-82-8 C14H18O6 282.29 Liquid 220–230 Slightly soluble 25 g/kg
Bis(2-n-butoxyethyl) phthalate 117-83-9 C20H30O6 366.45 Liquid 185 Insoluble Not available

Key Observations :

  • Branching vs. Chain Length : DEHP and bis(2-ethylhexyl) adipate feature branched 2-ethylhexyl chains, contributing to lower volatility compared to linear-chain esters like bis(2-methoxyethyl) phthalate .
  • Solubility: All analogs are hydrophobic, aligning with their use in non-aqueous systems.
  • Toxicity : DEHP exhibits higher acute toxicity (LD50 = 30 g/kg) compared to bis(2-methoxyethyl) phthalate (LD50 = 25 g/kg), though both are classified as low-risk in standard handling .

Regulatory and Environmental Profiles

Compound Regulatory Status Environmental Impact
DEHP Listed in EPA TSCA; restricted in EU (REACH) Bioaccumulative (BCF = 1.0–29.7)
Bis(2-ethylhexyl) terephthalate Compliant with REACH; low aquatic toxicity Minimal ecotoxicity (48h EC50 >3000 ppm)
Bis(2-n-butoxyethyl) phthalate Non-hazardous per DOT/IATA Low bioaccumulation potential

Notable Differences:

  • DEHP faces strict regulations due to endocrine-disrupting properties, while bis(2-ethylhexyl) terephthalate (DOTP) is a safer alternative with similar performance .
  • Linear-chain esters (e.g., bis(2-methoxyethyl)) degrade faster in the environment than branched analogs .

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